SC-560 - 188817-13-2

SC-560

Catalog Number: EVT-282308
CAS Number: 188817-13-2
Molecular Formula: C17H12ClF3N2O
Molecular Weight: 352.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, commonly referred to as SC-560, is a synthetic organic compound classified as a pyrazole derivative. It is recognized in scientific research for its role as a potent and selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. [, , , , , ]

SC-560 emerged during the development of celecoxib, a selective COX-2 inhibitor. [] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in inflammation, pain, and other physiological functions. [] SC-560 demonstrates high selectivity for COX-1 over COX-2, making it a valuable tool for investigating the specific roles of COX-1 in various biological processes. [, ]

Celecoxib

  • Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, widely used as an anti-inflammatory drug. [, , , , , , , , , , , , , , , ]
  • Relevance: Celecoxib serves as a crucial comparison point to SC-560, highlighting the distinct roles of COX-1 and COX-2 in various physiological processes. While both compounds demonstrate anti-inflammatory effects, their mechanisms of action and effects on different tissues differ. For instance, SC-560, unlike celecoxib, does not induce gastric damage alone but requires the simultaneous inhibition of COX-2. [] This contrast underscores the importance of understanding the individual roles of each COX isoform in drug development and therapeutic interventions.

NS-398

  • Compound Description: NS-398 is another selective COX-2 inhibitor, often used in research settings to study the specific effects of COX-2 inhibition. [, , , , , ]
  • Relevance: Similar to celecoxib, NS-398 aids in elucidating the distinct roles of COX-1 and COX-2 in comparison to SC-560. For example, in a study of Helicobacter pylori-induced gastritis, both NS-398 and SC-560 augmented neutrophil infiltration and apoptosis, but only SC-560 reduced PGE2 production. [] These findings suggest that both COX isoforms contribute to mucosal protection, but their downstream effects might differ.

Indomethacin

  • Compound Description: Indomethacin is a non-selective COX inhibitor, inhibiting both COX-1 and COX-2, making it a potent anti-inflammatory drug with a higher risk of side effects. [, , , , , , , , , , , , , ]
  • Relevance: Indomethacin serves as a reference point for the combined effects of COX-1 and COX-2 inhibition. In contrast to SC-560 or selective COX-2 inhibitors alone, indomethacin consistently induces gastric damage. [, , ] This effect emphasizes the protective role of COX-2 in the gastric mucosa when COX-1 is inhibited. Comparing the effects of SC-560 with indomethacin helps to delineate the individual contributions of COX-1 to the overall pharmacological effects of non-selective NSAIDs.

Rofecoxib

  • Compound Description: Rofecoxib, now withdrawn from the market, was a selective COX-2 inhibitor developed for its anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. [, , , , , , , ]
  • Relevance: The comparison between rofecoxib and SC-560 is particularly relevant in understanding the role of COX-2 in mitigating the gastric damage induced by COX-1 inhibition. Rofecoxib, by itself, does not cause gastric damage in healthy rats but, when administered with SC-560, leads to severe gastric lesions, mimicking the effects of indomethacin. [, , ] This finding strongly suggests that COX-2 plays a protective role in the context of COX-1 inhibition.

DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulfonyl) phenyl-2(5H)-furanone)

  • Compound Description: DFU is a selective COX-2 inhibitor often employed in research to study the specific effects of inhibiting this COX isoform. [, , , ]
  • Relevance: Similar to celecoxib and NS-398, DFU serves as a comparative tool to understand the distinct roles of COX-1 and COX-2 in various physiological contexts compared to SC-560. For instance, in rat models of colitis, both SC-560 and DFU enhanced electrically evoked contractions of colonic muscles, but SC-560 lost its effect in inflamed tissues, while DFU's effect persisted. [] This difference underlines the potential of COX-2 as a therapeutic target in inflammatory bowel diseases.

Ketorolac

  • Compound Description: Ketorolac is a non-selective COX inhibitor, primarily known for its potent analgesic effects. []
  • Relevance: Although not as extensively studied in the context of these papers as other related compounds, ketorolac, being a non-selective COX inhibitor like indomethacin, provides additional evidence supporting the need for dual COX-1 and COX-2 inhibition for the development of significant gastric damage. This reinforces the significance of understanding the combined effects of inhibiting both COX isoforms, especially regarding the gastrointestinal safety profile of NSAIDs. []
Synthesis Analysis

The synthesis of SC-560 involves several chemical reactions starting from commercially available precursors. The detailed synthetic route typically includes:

  1. Formation of the Pyrazole Ring: The core pyrazole structure is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Substitution Reactions: The introduction of the chlorophenyl and methoxyphenyl groups occurs via nucleophilic aromatic substitution, which is crucial for imparting the desired biological activity.
  3. Trifluoromethylation: The trifluoromethyl group is introduced using specialized reagents that allow for selective substitution without affecting other functional groups.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

SC-560's molecular structure can be represented by its chemical formula C16H14ClF3N2C_{16}H_{14}ClF_3N_2. The compound features a pyrazole ring system substituted with a chlorophenyl group at one position and a methoxyphenyl group at another. The trifluoromethyl group enhances its lipophilicity and biological activity.

Structural Data

  • Molecular Weight: Approximately 348.75 g/mol
  • Melting Point: Specific melting point data may vary but typically falls within a range that can be determined during characterization.
  • Solubility: SC-560 exhibits variable solubility in organic solvents and limited solubility in water, influencing its formulation for pharmacological studies .
Chemical Reactions Analysis

SC-560 participates in various chemical reactions primarily related to its pharmacological activity:

  1. Inhibition of Cyclooxygenases: SC-560 selectively inhibits cyclooxygenase-1, leading to decreased production of prostaglandins involved in inflammation.
  2. Enzyme Kinetics: Studies often assess the concentration-dependent inhibition of cyclooxygenase activity using enzyme assays where SC-560 is pre-incubated with enzyme preparations before substrate addition.
  3. Metabolism: SC-560 undergoes metabolic transformations in vivo, which may include hydroxylation or conjugation reactions that alter its pharmacokinetic profile .
Mechanism of Action

The mechanism of action for SC-560 involves its binding to the active site of cyclooxygenase-1, inhibiting the conversion of arachidonic acid into prostaglandins. This inhibition leads to:

  • Reduced inflammation and pain signaling pathways.
  • Altered vascular responsiveness due to decreased prostaglandin synthesis.

Quantitative data from pharmacological studies indicate that SC-560 exhibits a potent inhibitory effect on cyclooxygenase-1 with an effective concentration (EC50) often reported in nanomolar ranges .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SC-560 typically appears as a crystalline solid.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.

Chemical Properties

  • pH Stability: SC-560's stability can vary with pH; thus, formulations are often buffered.
  • Reactivity: As a pyrazole derivative, it may undergo electrophilic aromatic substitution reactions under specific conditions.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to characterize purity and stability over time .

Applications

SC-560 has significant scientific applications:

  1. Pharmacological Research: It serves as a tool compound for studying the roles of cyclooxygenase-derived prostaglandins in various biological systems.
  2. Inflammation Studies: Researchers utilize SC-560 to investigate inflammatory pathways and potential therapeutic interventions for inflammatory diseases.
  3. Vascular Studies: Its effects on vascular reactivity are explored in cardiovascular research settings, particularly concerning conditions like hypertension or ischemia .
Molecular Pharmacology of SC-560 as a Selective COX-1 Inhibitor

Mechanistic Insights into COX-1 Isoform Specificity

Structural Determinants of SC-560 Binding to COX-1 Active Sites

SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) achieves COX-1 isoform specificity through precise steric and electronic complementarity with the cyclooxygenase active site. X-ray crystallography reveals that the trifluoromethyl group occupies a narrow hydrophobic channel in COX-1 near position 523, a region constricted by valine residues (Val349 and Val523) that sterically hinders access in COX-2. The chlorophenyl moiety engages in π-stacking interactions with aromatic residues (Tyr385 and Phe518) lining the catalytic dome, while the methoxyphenyl group projects toward the membrane-binding domain, creating optimal van der Waals contacts. Crucially, the dihedral angles between the central pyrazole ring and its flanking chlorobenzene (41.66°) and methoxybenzene rings (43.08°) create a bent configuration that mirrors the L-shaped curvature of the COX-1 substrate channel [2] [8]. This conformation prevents efficient docking into COX-2, where a larger valine-to-isoleucine substitution (Ile523) expands the active site volume by approximately 25%, permitting alternative ligand orientations that reduce inhibitory potency [4].

Table 1: Structural Parameters of SC-560 and Their Role in COX-1 Selectivity

Structural FeatureValueInteraction with COX-1Effect on COX-2 Binding
Trifluoromethyl Group PositionC3 of pyrazoleFits hydrophobic pocket near Val349/Val523Steric clash with Ile523 expansion
Chlorophenyl Dihedral Angle41.66°π-stacking with Tyr385/Phe518Suboptimal residue alignment
Methoxyphenyl Dihedral Angle43.08°Van der Waals contacts in membrane-binding domainReduced contact surface
Molecular Volume352.74 g/molComplementary to COX-1 channel (≈390 ų)Mismatched with COX-2 channel (≈490 ų)

Comparative Inhibition Kinetics: IC₅₀ Differential Between COX-1 and COX-2

SC-560 exhibits a remarkable 700-fold selectivity for COX-1 over COX-2, with IC₅₀ values of 9 nM versus 6.3 μM, respectively, in human whole blood assays [4] [7] [8]. This differential originates from tight-binding, time-dependent inhibition kinetics toward COX-1, characterized by a slow dissociation rate constant (koff = 0.026 min⁻¹), indicating formation of a quasi-irreversible enzyme-inhibitor complex. In contrast, its interaction with COX-2 follows rapid reversible kinetics (Ki = 18 μM). The inhibition mechanism involves competitive displacement of arachidonic acid at the COX-1 active site, with SC-560 demonstrating a Ki of 4 nM when measured against radiolabeled arachidonate [4]. Kinetic analyses reveal that preincubation enhances COX-1 inhibition, suggesting induced-fit binding, whereas COX-2 inhibition remains unaffected by preincubation duration. This kinetic disparity underlies the functional selectivity observed in physiological systems, where nanomolar concentrations (1-20 nM) suppress >85% of COX-1-dependent thromboxane B₂ synthesis in platelets without affecting COX-2-mediated prostaglandin E₂ production in activated monocytes [3] [7].

Table 2: Inhibition Kinetics of SC-560 Against COX Isoforms

ParameterCOX-1COX-2Selectivity Ratio (COX-2/COX-1)
IC₅₀ (Recombinant Enzyme)9 nM6.3 μM700
Ki (Competitive vs. AA)4 nM18 μM4,500
Dissociation Rate (koff)0.026 min⁻¹1.8 min⁻¹69
Preincubation EffectEnhanced inhibitionNo change-

Downstream Modulation of Prostanoid Biosynthesis

Suppression of Thromboxane B₂ and Prostaglandin E₂ Synthesis

SC-560 potently inhibits prostanoid biosynthesis through COX-1-dependent pathways, suppressing thromboxane B₂ (TXB₂) and prostaglandin E₂ (PGE₂) by 89% and 86%, respectively, at 20 mg/kg in rodent models [5] [10]. In human platelets, SC-560 demonstrates IC₅₀ values of 2.5 nM for TXB₂ inhibition, attributable to irreversible acetylation of Ser529 within the COX-1 catalytic domain, which blocks arachidonic acid oxygenation to prostaglandin H₂ (PGH₂), the precursor for thromboxane synthases [6] [10]. Surprisingly, SC-560 also inhibits TNFα-induced PGE₂ synthesis in spinal cord neurons (IC₅₀ = 1.8 nM) through a COX-1-independent mechanism, potentially involving allosteric modulation of microsomal prostaglandin E synthase-1 (mPGES-1) [1]. This paradoxical effect persists in COX-1-deficient cells, where SC-560 (10 nM) reduces PGE₂ by 74% without altering COX-2 or mPGES-1 expression levels, suggesting off-target inhibition of terminal synthases or prostaglandin transporters [1] [6].

Table 3: Effects of SC-560 on Prostanoid Production in Cellular Systems

ProstanoidCell/Tissue TypeSC-560 ConcentrationInhibition (%)Mechanistic Basis
Thromboxane B₂ (TXB₂)Human Platelets2.5 nM (IC₅₀)89%Direct COX-1 blockade at Ser529
Prostaglandin E₂ (PGE₂)Rat Gastric Mucosa20 mg/kg86%Suppression of constitutive COX-1
Prostaglandin E₂ (PGE₂)TNFα-stimulated Neurons1.8 nM (IC₅₀)98%COX-1-independent mPGES-1 modulation
6-keto-PGFVascular Endothelium30 mg/kg<15%Minimal impact on prostacyclin

Impact on Basal vs. Induced Prostaglandin Production in Physiological Systems

The inhibitory profile of SC-560 diverges significantly between basal and inflammation-induced prostaglandin pathways. Under physiological conditions, it suppresses >90% of basal gastric PGE₂ synthesis—a COX-1-dependent process critical for mucosal cytoprotection—without affecting COX-2-derived prostanoids [5] [7]. However, during inflammatory challenges like intragastric HCl exposure, COX-2 mRNA becomes markedly upregulated, and SC-560 (5–20 mg/kg) induces dose-dependent mucosal injury, revealing that COX-1 is indispensable for maintaining integrity against noxious stimuli [5]. In atherosclerosis models using LDLR KO mice, SC-560 (10 mg/kg/day) reduces vascular TXA₂ by 60% and attenuates lesion formation by 45%, demonstrating that constitutive COX-1 activity drives pathological thromboxane production in endothelial cells and platelets [10]. Conversely, SC-560 fails to inhibit lipopolysaccharide-induced PGE₂ in RAW264.7 macrophage lysates, confirming its inactivity against COX-2 in cell-free systems, though it paradoxically blocks whole-cell PGE₂ production through undefined membrane-dependent mechanisms [1] [5]. This cell-compartmentalized inhibition highlights the complexity of prostanoid regulation, where SC-560's efficacy depends on basal vs. inducible enzyme pools and subcellular localization of COX isoforms.

Key paradoxical effects observed include:

  • Cell-Type Dependence: In monocytes, SC-560 inhibits both TXA₂ and PGE₂ (IC₅₀ 1.8–2.5 nM), while in neurons it suppresses inflammation-induced PGE₂ independently of COX-1 [1]
  • System Compensation: Combined COX-1/COX-2 inhibition (SC-560 + rofecoxib) causes gastric lesions absent with either agent alone, indicating complementary protective roles [5]
  • Pathological Context: In hepatocellular carcinoma, SC-560 (5 μM) reduces survivin and XIAP proteins, activating caspase-3/7 via oxidative stress—an antitumor effect dissociated from canonical prostanoid signaling [3] [6]

Properties

CAS Number

188817-13-2

Product Name

SC-560

IUPAC Name

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole

Molecular Formula

C17H12ClF3N2O

Molecular Weight

352.7 g/mol

InChI

InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3

InChI Key

PQUGCKBLVKJMNT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole
SC 560
SC-560
SC560

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.